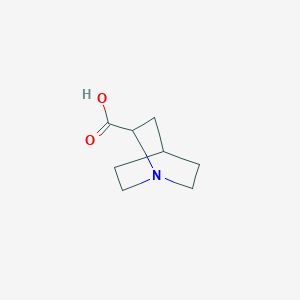

QUINUCLIDINE-2-CARBOXYLIC ACID

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: QUINUCLIDINE-2-CARBOXYLIC ACID can be synthesized through the direct intramolecular dehydration reaction of 4-(2-hydroxyethyl)piperidine vapor in the presence of a solid acidic catalyst such as CNM-3. The reaction typically occurs at 425°C for 4 hours, yielding quinuclidine with a high efficiency .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Análisis De Reacciones Químicas

Reduction Reactions

Q2CA undergoes selective reductions to yield alcohols and amines:

-

Bouveault Reduction : Treatment of ethyl Q2CA ester with lithium aluminum hydride (LiAlH₄) produces quinuclidine-2-carbinol in high yields (85–92%) .

-

Catalytic Hydrogenation : Hydrogenation of Q2CA derivatives over palladium catalysts selectively reduces exocyclic double bonds while preserving the quinuclidine core .

Table 1: Reduction Products of Q2CA Derivatives

| Starting Material | Reducing Agent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl Q2CA ester | LiAlH₄ | Quinuclidine-2-carbinol | 92 | |

| 5-Ethylidene-Q2CA ester | H₂/Pd-C | 5-Ethyl-Q2CA | 48 |

Substitution Reactions

The carboxylic acid group facilitates nucleophilic substitutions and functional group interconversions:

-

Halogenation : Reaction of Q2CA with thionyl chloride (SOCl₂) under pressure yields 2-chloromethylquinuclidine . The Borodin reaction using HBr produces 2-bromoquinuclidine (16% yield) .

-

Amide Formation : Q2CA reacts with amines to form stable amides, such as 2-cyanoquinuclidine via treatment of the amide with SOCl₂ .

Key Mechanistic Insight : The electron-withdrawing effect of the carboxylic acid enhances the electrophilicity of the adjacent carbon, enabling efficient SN₂ substitutions .

Condensation and Cycloaddition Reactions

Q2CA participates in cyclizations and Wittig reactions:

-

Wittig Reaction : 5-Oxo-Q2CA esters react with triphenylphosphoranes to form 5-methylene/ethylidene derivatives. For example, methyl 5-oxo-Q2CA ester reacts with triphenylethylidenephosphorane to yield ethyl 5-ethylidene-Q2CA ester (48.1% yield) .

-

Knoevenagel Condensation : 2-Formylquinuclidine (derived from Q2CA) condenses with malonic ester to form quinuclidyl-2-methylenemalonic ester, which hydrolyzes to β-(2-quinuclidyl)acrylic acid .

Table 2: Wittig Reaction Outcomes

| Substrate | Phosphorane | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl 5-oxo-Q2CA ester | Ph₃P=CH₂ | Methyl 5-methylene-Q2CA ester | 13.5 | |

| Methyl 5-oxo-Q2CA ester | Ph₃P=CHCH₃ | Ethyl 5-ethylidene-Q2CA ester | 48.1 |

Stability and Reactivity Trends

-

Acid Resistance : Q2CA remains stable under prolonged heating with concentrated HCl or H₂SO₄ due to the rigidity of the quinuclidine ring .

-

Base Sensitivity : Deprotonation of the carboxylic acid at high pH facilitates nucleophilic attacks at the β-carbon .

Emerging Synthetic Strategies

Recent advances include asymmetric catalysis for stereoselective Q2CA derivatives:

-

Iridium-Catalyzed Dearomatization : Enantioselective synthesis of quinuclidines via allylic dearomatization achieves >95% ee for tetrahydro-β-carboline-fused derivatives .

-

Electrochemical C–H Oxidation : Quinuclidine mediators enable regioselective C(sp³)–H functionalization of Q2CA analogs, though competing side reactions with HFIP limit efficiency .

Quinuclidine-2-carboxylic acid’s synthetic versatility and biological relevance make it a cornerstone in medicinal and organic chemistry. Ongoing research focuses on optimizing reaction conditions for higher yields and exploring novel derivatives for therapeutic applications.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

QCA serves as a crucial building block in the synthesis of complex organic molecules. Its unique bicyclic structure allows for various chemical transformations, making it a versatile intermediate in organic chemistry. For instance, it can be used to synthesize hydrazides and amides, which are essential in producing pharmaceuticals and agrochemicals .

Table 1: Chemical Transformations Involving QCA

| Reaction Type | Description | Example Compound |

|---|---|---|

| Esterification | Formation of esters from QCA | QCA esters |

| Amide Formation | Synthesis of amides from QCA | QCA-derived amides |

| Hydrazone Synthesis | Production of hydrazones using QCA derivatives | Hydrazones from QCA |

Biological Applications

Potential Biological Activities

Research indicates that QCA exhibits various biological activities, including interactions with biological molecules that could lead to therapeutic applications. Studies focus on its role as a precursor in drug development and its potential effects on neurotransmitter systems .

Case Study: CNS Active Compounds

A study explored quinuclidine-based carbamates as potential central nervous system (CNS) active compounds. These derivatives were designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. The results showed promising inhibition rates, indicating potential for treating neurodegenerative diseases like Alzheimer's .

Medicinal Chemistry

Therapeutic Applications

QCA has been investigated for its therapeutic potential, particularly in the development of antiarrhythmic and local anesthetic agents. Anilides derived from QCA have shown efficacy in these areas, although some derivatives have been reported to exhibit neurotoxicity .

Table 2: Therapeutic Applications of QCA Derivatives

| Compound Type | Application Type | Observations |

|---|---|---|

| Anilides | Antiarrhythmic agents | Efficacy noted but with neurotoxicity risks |

| Carbamates | CNS-active drugs | Promising AChE inhibition |

Industrial Applications

Specialty Chemicals Production

In industry, QCA is utilized in the production of specialty chemicals that possess unique properties. Its derivatives are employed in various formulations, enhancing the performance characteristics of materials used in pharmaceuticals and other sectors.

Mecanismo De Acción

The mechanism by which QUINUCLIDINE-2-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets and pathways. The nitrogen atom within its bicyclic structure plays a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

1-Azabicyclo[2.2.2]octane (Quinuclidine): This compound is structurally similar but lacks the carboxylic acid functional group.

2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure and nitrogen placement.

Uniqueness: QUINUCLIDINE-2-CARBOXYLIC ACID is unique due to the presence of both a bicyclic structure and a carboxylic acid functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Actividad Biológica

Quinuclidine-2-carboxylic acid (QCA) is a bicyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of QCA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

QCA and its derivatives have demonstrated significant antimicrobial activity. Research indicates that certain derivatives exhibit potent effects against various bacterial strains, including Mycobacterium tuberculosis and Escherichia coli. For instance, a study highlighted the synthesis of quinoxaline-2-carboxylic acid derivatives, where one compound showed an MIC (Minimum Inhibitory Concentration) of 1.25 μg/mL against M. tuberculosis . The mechanism of action is thought to involve DNA damage through the production of free radicals during bio-reduction processes.

Antimuscarinic Activity

Quinuclidine derivatives, particularly those related to QCA, have been identified as potent antagonists at muscarinic M3 receptors. These compounds are being explored for their potential in treating respiratory disorders such as chronic obstructive pulmonary disease (COPD), asthma, and gastrointestinal disorders like irritable bowel syndrome . The affinity for these receptors suggests a role in modulating smooth muscle contraction and secretory functions.

Neuropharmacological Effects

Research into QCA's neuropharmacological effects reveals its potential as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). Specifically, certain quinuclidine derivatives have shown promise in enhancing receptor activity, which could be beneficial in treating conditions like sarcopenia . This modulation may improve synaptic transmission and muscle function.

Study on Antimycobacterial Activity

In a detailed study on the antimycobacterial effects of quinoxaline-2-carboxylic acid derivatives, compound 4 was selected for further investigation due to its significant activity against M. tuberculosis and low toxicity in vivo. The research included whole-genome sequencing of resistant mutants, identifying specific genetic mutations that confer resistance . This highlights the importance of understanding resistance mechanisms in developing effective antimycobacterial therapies.

Clinical Applications

The antimuscarinic properties of quinuclidine derivatives have led to clinical trials assessing their efficacy in managing respiratory and urological disorders. For example, compounds targeting muscarinic receptors are being evaluated for their ability to reduce bronchoconstriction and improve bladder control in patients with overactive bladder syndrome .

Research Findings Summary

Propiedades

IUPAC Name |

1-azabicyclo[2.2.2]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-5-6-1-3-9(7)4-2-6/h6-7H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUAALCHBQSCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480916 | |

| Record name | 1-AZABICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52601-24-8 | |

| Record name | 1-Azabicyclo[2.2.2]octane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52601-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-AZABICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.